Methyl butylphosphonate
Description
Significance of Organophosphorus Compounds in Contemporary Chemical Research
Organophosphorus compounds, a diverse class of organic molecules containing a phosphorus atom, are fundamental to numerous areas of modern science and industry. taylorandfrancis.com Their unique chemical and physical properties have led to their widespread use in agriculture, medicine, and industrial processes. taylorandfrancis.comnih.gov In industrial and environmental chemistry, the term often broadly includes any organic compound with a phosphorus substituent, though in stricter chemical terms it implies the presence of a direct phosphorus-carbon (P-C) bond. wikipedia.org
These compounds are integral components of many commercial products, including pesticides, herbicides, flame retardants, and plasticizers. wikipedia.org For example, organophosphates are among the most common insecticides, while glyphosate, a phosphonate (B1237965), is one of the world's most widely used herbicides. nih.govwikipedia.org The versatility of organophosphorus chemistry stems from phosphorus's ability to exist in various oxidation states and form stable bonds with carbon, oxygen, nitrogen, and sulfur. This allows for the synthesis of a vast array of structures with tailored functionalities.
In the realm of medicinal chemistry, organophosphorus compounds have emerged as crucial scaffolds for drug development. researchgate.net Their applications are extensive, with phosphonate-containing molecules being investigated or used as antiviral and anticancer agents. researchgate.net Bisphosphonates, for instance, are a well-established class of drugs for treating osteoporosis and other bone-related diseases. wikipedia.orgwikipedia.org The significance of phosphorus in biological systems is underscored by the central role of molecules like Adenosine Triphosphate (ATP), which drives energy processes in all living cells. researchgate.net The stability of the P-C bond, in particular, makes phosphonates effective bioisosteres for phosphates, a strategy used in designing drugs like the antiviral Tenofovir. wikipedia.org
Overview of Phosphonate Ester Chemistry and its Relevance to Methyl Butylphosphonate
Phosphonate esters, or simply phosphonates, are a prominent subclass of organophosphorus compounds characterized by a central tetrahedral phosphorus atom double-bonded to an oxygen atom, single-bonded to a carbon atom (forming the defining P-C bond), and single-bonded to two alkoxy or aryloxy groups. wikipedia.org Their general structure is represented as R'-P(=O)(OR)₂, where R' is an alkyl or aryl group, and R represents the ester groups. They are esters derived from phosphonic acids (R'-P(=O)(OH)₂). wikipedia.org
A key feature that distinguishes phosphonate esters from their phosphate (B84403) ester counterparts (O=P(OR)₃) is the direct phosphorus-carbon bond. wikipedia.org This P-C bond is significantly more resistant to chemical and enzymatic hydrolysis than the phosphorus-oxygen-carbon (P-O-C) linkage found in phosphates. This enhanced stability is a critical attribute exploited in many of their applications, from pharmaceuticals to industrial chemicals. wikipedia.org
The synthesis of phosphonate esters is well-established, with the Michaelis-Arbuzov reaction being a cornerstone method. wikipedia.orgyoutube.com This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to form the dialkyl alkylphosphonate. youtube.com Other synthetic routes include the Kabachnik–Fields and Pudovik reactions for creating aminophosphonates. wikipedia.org
This compound is a specific example of a phosphonate ester. As its name suggests, it is an ester of methylphosphonic acid. Depending on the specific isomer, it contains both a methyl group and a butyl group attached to the phosphorus center via oxygen atoms. This mixed ester structure is common in organophosphorus chemistry, allowing for the fine-tuning of properties such as solubility and reactivity.
Scope and Research Focus on this compound within Academic Disciplines
Research interest in specific alkylphosphonates like this compound often centers on their role as synthetic intermediates, their potential biological activity, or their application in materials science. While extensive literature exists for the broader class of phosphonates, research focusing solely on this compound is more specialized.
In synthetic chemistry, compounds like methyl phosphinic acid butyl ester are valuable intermediates in the production of more complex molecules, such as the herbicidal agent glufosinate. google.com The synthesis and hydrolysis of such esters are subjects of academic study to optimize reaction conditions and yields. nih.gov For instance, studies have investigated the differing hydrolysis rates of various alkyl esters under acidic and basic conditions, which is crucial for their use as protecting groups in multi-step syntheses. nih.gov
In environmental and biological sciences, research has uncovered natural biosynthetic pathways for methylphosphonate (B1257008). Marine microbes, such as the archaeon Nitrosopumilus maritimus, have been shown to produce cell-associated methylphosphonate esters. nih.govnih.gov This discovery provides a potential biological source for methane (B114726) in the aerobic ocean, as other microbes can catabolize methylphosphonic acid, releasing methane as a byproduct. nih.gov This positions compounds like this compound within the broader biogeochemical cycles of phosphorus and carbon.
Furthermore, given that methylphosphonic acid is a known flame retardant, its esters may be investigated for similar properties or as precursors for flame-retardant polymers. nih.gov The specific combination of methyl and butyl groups can influence physical properties like volatility, viscosity, and miscibility with other materials, making it a target for research in materials science and industrial chemistry.
Chemical and Physical Properties of this compound
The properties of this compound can be estimated based on its structure and data available for closely related compounds. As a mixed dialkyl ester of methylphosphonic acid, its characteristics are influenced by both the methyl and butyl chains.
| Property | Value |
| Chemical Formula | C₆H₁₅O₃P |
| IUPAC Name | butyl methyl methylphosphonate |
| Molecular Weight | 166.15 g/mol |
| SMILES | CCCCOP(=O)(C)OC |
| Boiling Point | Estimated 200-250 °C |
| Density | Estimated ~1.05 g/cm³ |
| Solubility | Poorly soluble in water, soluble in organic solvents |
| Physical State | Liquid at room temperature |
Note: Some values are estimated based on trends in homologous series of alkylphosphonates, as specific experimental data for this exact compound is not widely published.
Structure
2D Structure
Properties
CAS No. |
920-10-5 |
|---|---|
Molecular Formula |
C5H12O3P- |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
butyl(methoxy)phosphinate |
InChI |
InChI=1S/C5H13O3P/c1-3-4-5-9(6,7)8-2/h3-5H2,1-2H3,(H,6,7)/p-1 |
InChI Key |
IGKAXTUBKVXFEV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCP(=O)([O-])OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl Butylphosphonate and Analogues
Direct Synthesis Pathways for Methyl Butylphosphonate
Direct synthesis routes to this compound focus on the creation of the ester bond between a butylphosphonyl group and a methyl group. Key methodologies include the esterification of butylphosphonic acid, the Arbuzov reaction, and the Mitsunobu reaction.
Esterification Reactions of Butylphosphonic Acid with Methanol (B129727)
The direct esterification of butylphosphonic acid with methanol presents a straightforward approach to obtaining this compound. This reaction, analogous to the Fischer esterification of carboxylic acids, typically requires an acid catalyst to proceed efficiently. nih.govlookchem.comyoutube.com However, the esterification of phosphonic acids is more complex than that of carboxylic acids because it can yield both monoesters and diesters. nih.gov
The selective synthesis of the monoester, this compound, from butylphosphonic acid can be challenging. Research into the selective esterification of phosphonic acids has explored various reagents and conditions to control the degree of esterification. For instance, the use of alkoxy group donors has been investigated. In a study on the esterification of butylphosphonic acid, different reagents were tested for their ability to act as selective ethoxy group donors, which provides insight into the analogous methoxy (B1213986) group donation. nih.gov The reaction of butylphosphonic acid with diethoxymethyl acetate (B1210297) resulted in a 39% conversion to the monoester. nih.gov Similarly, tetramethyl orthocarbonate was found to be active in the esterification of butylphosphonic acid, yielding the corresponding monoester. nih.gov
The reaction conditions, particularly temperature, play a crucial role in determining the product distribution. Lower temperatures generally favor the formation of the monoester, while higher temperatures tend to lead to the diester. nih.govnih.gov For example, the esterification of butylphosphonic acid with an orthoester at 30°C led to the selective formation of the monoethyl ester. nih.gov
Table 1: Esterification of Butylphosphonic Acid with Various Alkoxy Donors nih.gov
| Alkoxy Group Donor | Solvent | Temperature (°C) | Product(s) | Conversion (%) |
|---|---|---|---|---|
| Triethyl orthoacetate | MTBE | 30 | Monoethyl butylphosphonate | - |
| Diethoxymethyl acetate | - | - | Monoethyl butylphosphonate | 39 |
It is important to note that while these examples from the literature primarily describe ethyl ester formation, the principles are directly applicable to the synthesis of this compound by using the corresponding methanol-based reagents.
Arbuzov Reaction Pathways for this compound Synthesis
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgjk-sci.comresearchgate.net This reaction proceeds via an SN2 mechanism, where the nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the final phosphonate (B1237965) product. wikipedia.orgjk-sci.com
To synthesize a precursor to this compound, such as dithis compound, one would react a butyl halide (e.g., butyl bromide or butyl iodide) with trimethyl phosphite. wikipedia.orgjk-sci.comnih.gov The general reaction is as follows:
CH₃(CH₂)₃-X + P(OCH₃)₃ → CH₃(CH₂)₃-P(O)(OCH₃)₂ + CH₃-X (where X = Br, I)
The reaction typically requires elevated temperatures, often in the range of 120-160°C. wikipedia.org The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. jk-sci.com While primary alkyl halides like butyl halides are suitable substrates, secondary and tertiary alkyl halides are generally not effective. jk-sci.com
It has been noted that the reaction of trimethyl phosphite with n-butyl iodide in acetonitrile (B52724) can be complex, yielding dimethyl methylphosphonate (B1257008) as a significant byproduct alongside the expected dimethyl n-butylphosphonate. This suggests that the reaction conditions need to be carefully controlled to favor the desired product.
The resulting dithis compound can then be selectively dealkylated to yield this compound, as will be discussed in section 2.2.2.
Mitsunobu Reaction in Phosphonate Ester Formation
The Mitsunobu reaction provides a powerful and versatile method for the formation of esters from an alcohol and an acidic component, using a combination of a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). acs.orgwikipedia.orgorganic-chemistry.org This reaction is known for proceeding with inversion of stereochemistry at the alcohol carbon. wikipedia.org
In the context of phosphonate esters, the Mitsunobu reaction can be employed to condense a phosphonic acid (the acidic component) with an alcohol. acs.org To synthesize this compound, one would react butylphosphonic acid with methanol.
The general protocol involves dissolving the phosphonic acid, alcohol, and triphenylphosphine (B44618) in a suitable solvent such as tetrahydrofuran (B95107) (THF), followed by the slow addition of the azodicarboxylate at a reduced temperature. wikipedia.org
While the Mitsunobu reaction is a general and efficient route to phosphonic acid esters, its application to the synthesis of simple, unfunctionalized monoesters like this compound is less commonly reported in detail in the literature compared to more complex molecules. acs.org However, the principles of the reaction are well-established and offer a viable synthetic pathway. A modified Mitsunobu coupling procedure has been developed to provide comparable yields and coupling times under alcohol-limiting conditions, which can be advantageous when the alcohol is a precious reagent. acs.org
Derivatization and Transformation Strategies for this compound
In addition to direct synthesis, this compound can be obtained through the derivatization and transformation of related phosphonic acid compounds. These strategies include the selective esterification of phosphonic acids and the controlled dealkylation of phosphonate diesters.
Selective Mono- and Diesterification of Phosphonic Acids
As mentioned previously, the esterification of phosphonic acids can lead to a mixture of mono- and diesters. nih.gov However, methodologies have been developed to selectively favor one product over the other. The selective formation of monoesters is particularly relevant for the synthesis of compounds like this compound.
A key factor in controlling the selectivity is the reaction temperature. nih.govnih.gov Studies have shown that for the esterification of butylphosphonic acid using triethyl orthoacetate as the alkoxy donor, conducting the reaction at 30°C leads to the selective formation of the monoethyl ester. In contrast, increasing the temperature to 90°C results in the formation of the diester as the sole product. nih.gov This temperature-dependent selectivity is a critical tool for synthetic chemists.
The choice of solvent and alkoxy group donor also influences the outcome. For the monoesterification of butylphosphonic acid, dichloromethane (B109758) has been shown to be an effective solvent, leading to high conversion with good selectivity for the monoester when using triethyl orthoacetate as the donor. nih.gov
Table 2: Temperature Effect on the Esterification of Butylphosphonic Acid with Triethyl Orthoacetate nih.gov
| Temperature (°C) | Product | Yield (%) |
|---|---|---|
| 30 | Monoethyl butylphosphonate | - |
These findings highlight that by carefully selecting the reaction conditions, it is possible to achieve the selective monoesterification of butylphosphonic acid to produce the desired monomethyl ester.
Dealkylation Processes of Alkylphosphonates to Phosphonic Acids
The dealkylation of dialkyl phosphonates is a common method for the preparation of phosphonic acids. beilstein-journals.orggoogle.commdpi.com This process involves the cleavage of one or both ester groups to yield the corresponding phosphonic acid. While the complete dealkylation to the phosphonic acid is more frequently described, selective mono-dealkylation of a dialkyl phosphonate can, in principle, yield a monoester like this compound.
A widely used method for dealkylation is the McKenna reaction, which employs silyl (B83357) halides, most commonly bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI), followed by hydrolysis or alcoholysis. nih.govbeilstein-journals.orgmdpi.comrsc.org The reaction of a dialkyl phosphonate with a silyl halide results in the formation of a bis(trimethylsilyl) phosphonate, which is then readily cleaved by water or an alcohol to give the phosphonic acid. mdpi.com
It has been reported that the selective monodealkylation of dialkyl phosphonates using one equivalent of iodotrimethylsilane is not achievable and leads to a mixture of products. rsc.org However, other methods for selective dealkylation have been explored. For instance, the dealkylation of dibenzyl phosphonates to the corresponding phosphonic acids can be achieved under milder conditions, and selective conversion of certain benzyl (B1604629) phosphonates to the corresponding mono phosphonic acids has also been reported. acs.org
Another approach involves the use of boron tribromide (BBr₃), which can cleanly and quantitatively convert dialkyl phosphonates to the corresponding phosphonic acids under mild conditions. lookchem.combeilstein-journals.org
While the primary focus of these methods is often the synthesis of phosphonic acids, the principles of selective dealkylation are crucial for accessing monoesters from their diester precursors. A patent describes the synthesis of phosphonate monoesters by the condensation of alcohols with methyl phosphonates followed by selective demethylation using TMSBr. google.com This two-step process, starting from a readily available dialkyl phosphonate, offers a viable route to monoesters.
Table 3: Common Reagents for Dealkylation of Dialkyl Phosphonates nih.govlookchem.combeilstein-journals.orggoogle.commdpi.comrsc.orgacs.org
| Reagent | Conditions | Product |
|---|---|---|
| Concentrated HCl or HBr | Heating | Phosphonic Acid |
| Bromotrimethylsilane (TMSBr) | Room temperature, followed by hydrolysis | Phosphonic Acid |
| Iodotrimethylsilane (TMSI) | Room temperature, followed by hydrolysis | Phosphonic Acid |
| Chlorotrimethylsilane (B32843) (TMSCl) | Heating in a sealed vessel, followed by hydrolysis | Phosphonic Acid |
| Boron Tribromide (BBr₃) | -30°C to 70°C, followed by methanolysis | Phosphonic Acid |
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a conventional method for the dealkylation of phosphonate esters, typically involving harsh conditions. nih.govgoogle.com The reaction generally proceeds by heating the phosphonate ester with a concentrated mineral acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govnih.gov This process occurs in two consecutive steps, with the cleavage of the second P-O-C bond often being the rate-determining step. nih.gov
The reaction conditions are often aggressive, requiring reflux temperatures and extended reaction times, which can be incompatible with sensitive functional groups present in the molecule. nih.govgoogle.com For instance, the preparation of arylphosphonic acids has been achieved by refluxing the corresponding dialkyl arylphosphonates with a six-fold excess of concentrated HCl for 12 hours, yielding the desired acids in 71–93% yields. nih.gov The reactivity in acid-catalyzed hydrolysis can be influenced by the nature of the alkyl group on the ester; for example, isopropyl esters have been observed to hydrolyze faster than methyl esters under acidic conditions. nih.gov The kinetics of acid-catalyzed hydrolysis of various dialkyl 2,2-dialkoxyethylphosphonates have been studied, confirming an A-1 mechanism for the reaction. rsc.org
| Substrate Type | Reagent | Conditions | Yield | Reference |
| Dialkyl arylphosphonates | conc. HCl (6 equiv.) | Reflux, 12 h | 71–93% | nih.gov |
| Dimethyl methylphosphonate | aq. HCl | Heating | N/A | nih.gov |
| Diethyl 2,2-diethoxyethylphosphonate | Acid catalysts in aq. dioxan | N/A | N/A | rsc.org |
Trimethylsilyl (B98337) Bromide (TMSBr) Mediated Dealkylation
To circumvent the harsh conditions of acid hydrolysis, trimethylsilyl halides, particularly bromotrimethylsilane (TMSBr) and iodotrimethylsilane (TMSI), are employed for the mild and selective dealkylation of phosphonate esters. nih.govgoogle.com This method, often referred to as the McKenna reaction, involves the conversion of a dialkyl phosphonate into a bis(trimethylsilyl) ester intermediate, which is then readily hydrolyzed with water or an alcohol to furnish the phosphonic acid. google.comnih.govrsc.org
The key advantage of this approach is its high chemoselectivity. TMSBr selectively cleaves P-O alkyl bonds while leaving other sensitive functionalities, such as carboxylate esters, amides, and nitriles, intact. rsc.orgoup.com The reaction is typically performed in aprotic solvents like acetonitrile or dichloromethane at temperatures ranging from room temperature to reflux. nih.gov While highly effective, the reaction can sometimes be accompanied by side processes, and careful control of conditions is necessary. nih.gov An alternative to the more corrosive TMSBr is the combination of chlorotrimethylsilane (TMSCl) and a metal bromide, such as lithium bromide, which can also effect the selective dealkylation of phosphonate esters. google.comoup.com
| Substrate Type | Reagent | Solvent | Conditions | Key Feature | Reference |
| Multifunctional phosphonate esters | TMSBr | CH₂Cl₂ or CH₃CN | RT to Reflux | High selectivity for P-O vs. C-O ester cleavage | nih.govrsc.org |
| Dialkyl phosphonates | TMSI | Neat | Room Temp | Rapid and quantitative transesterification | rsc.org |
| Multifunctional phosphonate esters | TMSCl / LiBr | Acetonitrile | N/A | Milder alternative to TMSBr | google.comoup.com |
Catalytic Hydrogenolysis Approaches
Catalytic hydrogenolysis offers a specific and mild method for the dealkylation of certain phosphonate esters, particularly benzyl esters. nih.gov This technique involves the cleavage of the P-O-benzyl bond in the presence of a catalyst, typically a palladium or rhodium complex, under a hydrogen atmosphere. nih.govmdpi.com The process is highly selective for the benzylic group, leaving other alkyl ester groups untouched, which allows for the synthesis of monoesters.
In addition to deprotecting benzyl phosphonates, catalytic hydrogenation is widely used for the reduction of unsaturated phosphonates. mdpi.com For example, rhodium complexes have been successfully used to catalyze the hydrogenation of β-substituted α,β-unsaturated phosphonates, yielding chiral β-substituted alkanephosphonates with high enantioselectivity. mdpi.com Similarly, heterogeneous rhodium complexes on titanium oxide have been employed for the selective hydrogenation of C=C bonds in the presence of other functional groups. scispace.com
| Application | Substrate | Catalyst System | Key Outcome | Reference |
| Dealkylation | Benzyl phosphonate esters | N/A (General mention) | Formation of phosphonic acids | nih.gov |
| Asymmetric Hydrogenation | β-substituted α,β-unsaturated phosphonates | Rhodium complexes | Chiral β-substituted alkanephosphonates | mdpi.com |
| Selective Hydrogenation | 6-methyl-5-hepten-2-one | Rhodium on TiO₂ | Selective reduction of C=C bond | scispace.com |
Boron Reagent-Mediated Dealkylation
Boron tribromide (BBr₃) is an exceptionally effective reagent for the clean and quantitative dealkylation of dialkyl phosphonates under mild, non-aqueous conditions. researchgate.netlookchem.com This method is compatible with a wide array of sensitive functional groups that would not survive the harsh conditions of traditional acid hydrolysis. researchgate.net The reaction proceeds by treating the dialkyl phosphonate, dissolved in an aprotic solvent like toluene, with BBr₃, often starting at low temperatures and then warming. researchgate.net The resulting intermediate is then treated with methanol to yield the corresponding phosphonic acid. The method is applicable to a range of alkyl esters, including methyl, ethyl, isopropyl, and tert-butyl phosphonates. researchgate.netlookchem.com More recently, binuclear boron compounds have been developed and shown to be catalytically active for the dealkylation of phosphates when used with a stoichiometric amount of BBr₃. nih.gov
| Substrate | Reagent | Solvent | Conditions | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | | Dimethyl phosphonate | BBr₃ (1M in hexane) | Toluene | -30°C then 70°C, 6h | 90% | researchgate.net | | Diethyl phosphonate | BBr₃ (1M in hexane) | Toluene | -30°C then 70°C, 6h | 95% | researchgate.net | | Diisopropyl phosphonate | BBr₃ (1M in hexane) | Toluene | -30°C then 70°C, 6h | 89% | researchgate.net | | Ditertiobutyl phosphonate | BBr₃ (1M in hexane) | Toluene | -30°C then 70°C, 6h | 84% | researchgate.net |
Phosphonylations and Cross-Coupling Reactions
Direct methods for forming the crucial C-P bond are central to the synthesis of phosphonates. These include radical-based approaches and transition-metal-catalyzed cross-coupling reactions, which provide powerful tools for constructing complex organophosphorus compounds.
Radical Phosphonylation Methodologies
Radical phosphonylation methods have emerged as powerful strategies for forming C-P bonds under mild conditions. One notable approach utilizes bismuth(III) chloride (BiCl₃) as an inexpensive and non-toxic photocatalyst. nih.govrsc.org Under visible light irradiation, BiCl₃ facilitates a ligand-to-metal charge transfer (LMCT) to generate phosphonyl radicals from H-phosphine oxides. These radicals can then add to a variety of substrates, including alkenes, alkynes, and other unsaturated systems, to form sp³-C–P, sp²-C–P, and sp-C–P bonds in good to excellent yields. nih.govrsc.org
Other metal-catalyzed radical approaches have also been developed. For instance, a copper(I) iodide (CuI)-catalyzed cross-coupling of alkyl radicals (generated from diacyl peroxides) and phosphorus-centered radicals (from H-P(O) compounds) enables the formation of C(sp³)–P bonds. researchgate.net Photoredox catalysis has also been harnessed to generate phosphoranyl radicals, which can activate strong C-O bonds, demonstrating the versatility of radical pathways in organophosphorus synthesis. ucla.edu
| Methodology | Catalyst/Reagent | Radical Source | Bond Formed | Key Feature | Reference |
| Bismuth Photocatalysis | BiCl₃ | H-phosphine oxides | sp³-C–P, sp²-C–P, sp-C–P | Visible-light mediated, mild conditions | nih.govrsc.org |
| Copper Catalysis | CuI | H-P(O) compounds / Diacyl peroxides | C(sp³)–P | Cross-coupling of two radical species | researchgate.net |
| Photoredox Catalysis | Photoredox catalyst / Phosphine | Alcohols / Carboxylic acids | C-H (from C-O) | Generation of phosphoranyl radicals for C-O bond activation | ucla.edu |
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern C-P bond formation, with the Hirao reaction being a classic example. rsc.orgresearchgate.net These reactions typically involve the coupling of an organohalide or triflate with a phosphorus nucleophile, such as an H-phosphonate or H-phosphinate ester. cas.czacs.org The versatility of this approach allows for the synthesis of a wide range of aryl- and vinylphosphonates.
Recent advancements have expanded the scope of these reactions significantly. For example, a ligand- and base-free palladium-catalyzed oxidative coupling of aryl pinacol (B44631) boronic esters with H-phosphonates has been developed, offering an environmentally friendly route in ethanol. rsc.org The choice of palladium source and supporting ligands is crucial for reaction efficiency and has been extensively studied to broaden the applicability to various aryl halides, including challenging chloroarenes. cas.czacs.org Furthermore, palladium catalysts have been used in conjunction with ligands containing a phosphonate moiety, which can act as hemilabile ligands to promote catalytic activity in reactions like the Suzuki-Miyaura cross-coupling. semanticscholar.org
| Coupling Partners | Catalyst System | Solvent/Conditions | Product Type | Reference |
| Aryl pinacol boronates + H-phosphonates | Pd catalyst, additive, oxidant | Ethanol, mild conditions | Arylphosphonates | rsc.org |
| H-phosphonate diesters + Aryl halides | Pd(0) source, various ligands | N/A | Arylphosphonates | cas.cz |
| H-phosphinate esters + Chloroarenes | Palladium catalyst | N/A | Arylphosphinates | acs.org |
| Aryl halides + Arylboronic acids | Pd(II) with α-aminophosphonate ligands | N/A | Biaryls (via Suzuki-Miyaura) | semanticscholar.org |
Enantioselective Synthesis and Chiral this compound Derivatives
The synthesis of specific stereoisomers of phosphonates is of significant interest, particularly for applications in life sciences and materials science, where biological activity and material properties can be highly dependent on chirality. researchgate.net The creation of chiral phosphonates, such as derivatives of this compound, typically involves establishing a stereocenter at the α-carbon atom adjacent to the phosphorus atom.
Asymmetric catalysis is a primary strategy for achieving enantiomerically pure C-chiral phosphonates. mdpi.com This can be accomplished through several catalytic methods, including the use of transition metal complexes with chiral ligands or organocatalysis. mdpi.com For instance, the phospha-aldol reaction (Abramov reaction) to form chiral α-hydroxyphosphonates and the phospha-Mannich reaction for chiral α-aminoalkylphosphonates are two of the most convenient methods. mdpi.com
Organocatalysis, in particular, has emerged as a powerful tool. L-proline, a simple amino acid, has been shown to effectively catalyze the cross-aldol reaction between α-ketophosphonates and ketones to produce optically active tertiary α-hydroxyphosphonates with high enantioselectivity. nih.gov The enantiomeric excess (ee) is sensitive to reaction temperature and the nature of the ester group on the phosphonate. For example, while a reaction with a methyl ester at room temperature might yield a low ee, cooling to -30°C can increase the ee to as high as 95%. nih.gov Similarly, the use of an isopropyl ester can yield an ee of up to 96%. nih.gov Alkyl-substituted ketophosphonates are also excellent substrates, with diethyl acetylphosphonate achieving a 97% ee at 0°C. nih.gov
Another approach involves the use of chiral metal complexes. An aluminum(Salalen) complex, for example, effectively catalyzes the enantioselective hydrophosphonylation of various aldehydes with dimethyl phosphite. mdpi.com The synthesis of chiral α,α-dialkylmalonates, which are versatile building blocks, has been achieved with high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee) using binaphthyl-modified chiral quaternary ammonium (B1175870) salts as phase-transfer catalysts. frontiersin.org These methodologies provide a pathway to chiral derivatives that could be analogous to this compound.
| Reaction Type | Catalyst | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Cross Aldol Reaction | L-proline (20 mol%) | α-Ketophosphonates and Acetone | Methyl ester achieved 95% ee at -30°C. Isopropyl ester achieved 96% ee at -30°C. | nih.gov |
| Hydrophosphonylation | Chiral Aluminum(Salalen) complex | Aldehydes and Dimethyl phosphite | Effectively catalyzes the reaction with various aldehydes. | mdpi.com |
| Phase-Transfer Catalysis (PTC) α-alkylation | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Diphenylmethyl tert-butyl α-alkylmalonate | Produces chiral α,α-dialkylmalonates in up to 99% yield and 98% ee. | frontiersin.org |
Green Chemistry Approaches in this compound Synthesisgoogle.com
The principles of green chemistry, which focus on designing chemical processes that minimize or eliminate hazardous substances, are increasingly being applied to the synthesis of organophosphorus compounds like phosphonates. sciencedaily.comuef.fi This shift is driven by the need for more sustainable practices and the recognition of phosphorus as a critical raw material that requires more efficient use and recycling. bioengineer.orgchemeurope.com Feasible green chemistry methods have been developed for phosphonate synthesis, although challenges in recovery and recycling remain. sciencedaily.comuef.fi
Solvent-Free and Aqueous Reaction Systemsgoogle.com
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions offer significant practical benefits, including simpler operation, lower costs, reduced waste, and less pollution, which are crucial for industrial applications. researchgate.net The combinatorial synthesis of organophosphorus compounds, including phosphonates, can be performed under solvent-free conditions. nih.gov
For example, the synthesis of α-hydroxyphosphonates via the Pudovik reaction can be efficiently carried out under solvent- and catalyst-free conditions using ultrasonic irradiation. nih.govresearchgate.net Reactions between aldehydes and trialkyl phosphites at room temperature are often complete within 10–35 minutes, yielding products in excellent yields. nih.gov Similarly, an unexpected metal-free and solvent-free procedure for α-aminophosphonates has been developed using the aerobic auto-oxidation of heteroaromatic aldehydes as a driving force. researchgate.net
Aqueous reaction systems provide another environmentally benign alternative. The synthesis of benzyl phosphonates has been demonstrated in an aqueous medium using a hydrotalcite heterogeneous catalyst. frontiersin.org β-cyclodextrin has also been used to catalyze the aqueous-phase synthesis of α-hydroxyphosphonates. mdpi.com
Microwave and Ultrasound-Assisted Synthesisgoogle.com
The use of alternative energy sources like microwave (MW) irradiation and ultrasound is a cornerstone of green synthetic chemistry, often leading to dramatically reduced reaction times, higher yields, and purer products. rasayanjournal.co.inajrconline.org
Microwave-Assisted Synthesis: Microwave technology has been successfully applied to the Hirao reaction, a palladium-catalyzed cross-coupling for forming P-C bonds. mdpi.com Using microwave heating instead of conventional methods for coupling aryl halides with H-phosphonates can shorten reaction times while achieving high conversions and excellent yields. mdpi.com The Kabachnik-Fields reaction to produce α-aminophosphonates can also be performed efficiently under microwave irradiation without a catalyst, with reactions completing in as little as 10 minutes at 80°C. nih.gov Microwave-assisted methods have also proven effective for synthesizing nanoporous aluminum-based coordination polymers, which can act as catalysts, reducing reaction times from days to hours. mdpi.com
Ultrasound-Assisted Synthesis: Ultrasound-assisted synthesis is considered an eco-friendly method where sonic waves transmit energy, promoting cavitation that facilitates high-energy transformations. rsc.org This technique has been widely used for synthesizing α-aminophosphonates and α-hydroxyphosphonates. rsc.orgnih.gov For instance, the synthesis of α-hydroxyphosphonates from aldehydes and triethyl phosphite under ultrasonic irradiation can shorten reaction times from over 30 minutes to just 8-15 minutes compared to silent reactions, while maintaining high yields (85-93%). nih.govresearchgate.net Catalyst-free synthesis of α-aminophosphonates under ultrasound has been reported to give yields of 89-95% in under an hour. rsc.org
| Technique | Reaction | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Solvent-Free | α-Hydroxyphosphonate Synthesis | Aldehyde, Trialkyl phosphite, 25°C, Ultrasound | Catalyst-free, excellent yields, reaction time 10-35 min. | nih.gov |
| Microwave-Assisted | α-Aminophosphonate Synthesis (Kabachnik-Fields) | Aldehyde, Amine, Diphenyl phosphite, Ethanol, 80°C | Catalyst-free, reaction time 10 min. | nih.gov |
| Microwave-Assisted | Hirao Reaction | Aryl halide, H-phosphonate, Pd(OAc)₂, Base | Shorter reaction times, high yields, P-ligand-free option. | mdpi.com |
| Ultrasound-Assisted | α-Hydroxyphosphonate Synthesis | Aldehyde, Triethyl phosphite, Camphorsulfonic acid | Reaction time reduced to 8-15 min from 30-75 min. | nih.gov |
| Ultrasound-Assisted | α-Aminophosphonate Synthesis | Aldehyde, Aniline, Diethyl phosphite, Ultrasound | Catalyst-free, 89-95% yield in 19-46 min. | rsc.org |
Application of Recyclable and Heterogeneous Catalystsgoogle.com
Heterogeneous Catalysts: Heterogeneous catalysts exist in a different phase from the reactants, allowing for easy separation by filtration. Metal-organic frameworks (MOFs) and other coordination polymers represent a promising class of heterogeneous catalysts. A 3D copper-phosphonate network has been shown to be a highly efficient and recyclable catalyst for various organic reactions, maintaining its activity for at least three cycles. rsc.org Similarly, a heterogeneous nickel catalyst supported on a porous polymer (Ni@CPOL-dppp&PPh₃) demonstrated excellent reactivity, stability, and recyclability for the synthesis of H-phosphonate diesters, avoiding the use of phosphorus trichloride. acs.org
Recyclable Catalysts: Ionic liquids (ILs) are considered green solvents and can also function as recyclable catalysts. Choline hydroxide (B78521), a basic IL, has been used as an effective and recyclable catalyst for the synthesis of β-phosphonomalonates. tandfonline.com Another strategy is the immobilization of homogeneous catalysts on a solid support. Chiral phosphoric acids derived from BINOL, which are powerful organocatalysts, have been anchored to a polystyrene support, allowing for their recovery and reuse in both batch and continuous flow processes without degradation. nih.gov
Mechanistic Investigations and Reaction Kinetics
Elucidation of Reaction Mechanisms in Methyl Butylphosphonate Synthesis
Formation and Role of Intermediates (e.g., Phosphoranes, Pyrophosphonates)
The synthesis of phosphonates can involve the formation of several reactive intermediates. In reactions such as the Michaelis-Arbuzov reaction, a common method for preparing phosphonates, a key intermediate is a phosphonium (B103445) salt. youtube.com For instance, the reaction of a trialkyl phosphite (B83602) with an alkyl halide initially forms a phosphonium cation. youtube.com This intermediate is then attacked by the displaced halide ion, leading to the final phosphonate (B1237965) ester. youtube.com
In some synthetic routes, particularly those involving activators like diphenylchlorophosphate, pyrophosphonate intermediates can be formed. rsc.orgresearchgate.net For example, the activation of an H-phosphonate can lead to the formation of a pyrophosphonate species, which then reacts with an alcohol to yield the desired phosphonate ester. rsc.orgresearchgate.net The presence of a base, such as pyridine, can act as a nucleophilic catalyst, influencing the formation and reactivity of these intermediates. rsc.orgresearchgate.net
Furthermore, in certain one-pot syntheses of more complex phosphonates, silylated phosphonium and pentavalent phosphono-phosphonate intermediates have been proposed. nih.gov These intermediates play a crucial role in the sequential bond-forming steps of the reaction. nih.gov The stability and subsequent reaction pathways of these intermediates are often influenced by the specific reaction conditions and the nature of the substituents.
Nucleophilic Attack Pathways at Phosphorus Centers
The phosphorus atom in phosphonate precursors is electrophilic and thus susceptible to nucleophilic attack. mdpi.com During the synthesis of this compound, a crucial step involves the attack of a nucleophile, typically an alcohol or its corresponding alkoxide, on a phosphorus-containing intermediate. youtube.com
In the context of the Michaelis-Arbuzov reaction, after the initial formation of the phosphonium salt, the halide anion acts as a nucleophile, attacking one of the alkyl groups on the phosphorus, leading to the formation of the P=O double bond and the final phosphonate ester. youtube.comyoutube.com
The geometry of the nucleophilic attack can have stereochemical implications. For many reactions involving tetracoordinate and pentacoordinate phosphorus species, the attack often proceeds with an inversion of configuration at the phosphorus center. organic-chemistry.orgnih.gov This is consistent with an S(_N)2-type mechanism at the phosphorus atom. The regioselectivity of the nucleophilic attack can also be influenced by the steric and electronic properties of the substituents on the phosphorus intermediate. organic-chemistry.org
Influence of Steric and Electronic Effects on Reaction Course
Both steric and electronic factors play a significant role in determining the rate and outcome of this compound synthesis. acs.orgrsc.org
Electronic Effects: The electronic nature of the substituents also has a profound impact. Electron-withdrawing groups on the alkyl halide can increase its electrophilicity, making it more susceptible to nucleophilic attack by the phosphite and thus accelerating the reaction. mdpi.com Conversely, electron-donating groups on the phosphite can increase its nucleophilicity, also leading to a faster reaction. In the synthesis of arylphosphonates, it has been observed that electron-donating groups on the aryl fragment accelerate the elimination process, while electron-withdrawing groups slow it down. acs.org
Kinetic Studies of this compound Transformations
Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For this compound, understanding the kinetics of its formation and hydrolysis is essential for controlling its synthesis and predicting its environmental fate.
Reaction Rate Determinations and Order Analysis
The hydrolysis of phosphonate esters, a key transformation, is generally susceptible to both acidic and basic conditions. wikipedia.org Kinetic studies on the hydrolysis of various phosphonate esters have shown that the reaction is often first-order in both the phosphonate ester and the catalyst (e.g., hydroxide (B78521) ion or hydronium ion). cdnsciencepub.com For instance, the hydrolysis of dimethyl acetylphosphonate was found to be first order in both the phosphonate and hydroxide ion concentration. cdnsciencepub.com
| Reaction Condition | Reactant | Catalyst | Rate Law | Reference |
| Basic Hydrolysis | Dimethyl acetylphosphonate | Hydroxide ion | Rate = k[Phosphonate][OH⁻] | cdnsciencepub.com |
| Acid Hydrolysis | Methyl methyl-arylphosphinates | HClO₄ | Complex, dependent on acid concentration | nih.gov |
| Alkaline Hydrolysis | Diethyl alkylphosphonates | Hydroxide ion | Rate = k[Phosphonate][OH⁻] | mdpi.com |
This table presents generalized rate laws based on studies of similar phosphonate esters. The specific rate constants would need to be determined experimentally for this compound.
Activation Energy and Thermodynamic Considerations in Phosphonate Hydrolysis
The hydrolysis of phosphonate esters is an activated process, meaning it requires a certain amount of energy, the activation energy (Ea), to proceed. This energy barrier can be determined by studying the reaction rate at different temperatures and applying the Arrhenius equation. nih.gov
Thermodynamic parameters such as the change in enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation provide further details about the transition state of the hydrolysis reaction. nih.gov For example, a negative entropy of activation would suggest a more ordered transition state compared to the reactants, which is common for bimolecular reactions like the attack of a water molecule or hydroxide ion on the phosphonate.
Studies on the hydrolysis of related phosphonate esters have provided data on these parameters. For instance, theoretical studies on the formation of phosphonate esters have calculated activation energies and thermodynamic parameters for various proposed mechanisms. nih.gov Experimental studies on the hydrolysis of specific phosphonate-bridged monomers have also determined activation parameters under different pH conditions. nih.gov
| Compound | Condition | Activation Energy (Ea) | Enthalpy of Activation (ΔH‡) | Entropy of Activation (ΔS‡) | Gibbs Free Energy of Activation (ΔG‡) | Reference |
| Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonate | pH 4, 25-80 °C | Data Available | Data Available | Data Available | Data Available | nih.gov |
| Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonate | pH 7, 25-80 °C | Data Available | Data Available | Data Available | Data Available | nih.gov |
| Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonate | pH 10, 25-80 °C | Data Available | Data Available | Data Available | Data Available | nih.gov |
| Theoretical Phosphonate Formation | Gas Phase | Calculated | Calculated | Calculated | Calculated | nih.gov |
This table illustrates the types of data obtained from kinetic studies. The specific values for this compound would require dedicated experimental investigation.
The cleavage of the P-O bond is the most common pathway in both acid- and base-catalyzed hydrolysis of phosphonates. mdpi.com However, under certain conditions, cleavage of the C-O bond can also occur. mdpi.comnih.gov The relative rates of these competing pathways are influenced by the structure of the phosphonate and the reaction conditions.
Catalysis in Phosphonate Chemistry
The catalysis of phosphonates, a class of organophosphorus compounds characterized by a direct carbon-phosphorus (C-P) bond, is a critical area of study due to their prevalence in industrial applications and as environmental pollutants. The stability of the phosphonate functional group necessitates catalytic methods for both its synthesis and degradation, particularly focusing on the cleavage and formation of the phosphorus-oxygen (P-O) bonds within the ester moieties.
Role of Homogeneous and Heterogeneous Catalysts
The transformation of phosphonate esters is facilitated by both homogeneous and heterogeneous catalysts, each offering distinct advantages in terms of selectivity, efficiency, and reusability.
Homogeneous Catalysis:
Homogeneous catalysts, which exist in the same phase as the reactants, are pivotal in the synthesis and hydrolysis of phosphonate esters. Acid catalysis is a prominent example, with mineral acids like hydrochloric acid (HCl) and perchloric acid (HClO₄) being frequently employed for the hydrolysis of dialkyl phosphonates. nih.gov These reactions typically proceed via nucleophilic attack of water on the phosphorus center, leading to P-O bond cleavage. nih.gov The effectiveness of the acid catalyst can be influenced by its concentration, with optimal rates observed at specific molarities. For instance, the hydrolysis of certain phosphinates, which share mechanistic similarities with phosphonates, shows a maximum rate at specific acid concentrations, beyond which the rate may decrease. nih.gov
Heterogeneous Catalysis:
Heterogeneous catalysts, existing in a different phase from the reactants, are particularly significant in the degradation of phosphonates due to their stability and ease of separation from the reaction mixture. Metal oxides are a prominent class of heterogeneous catalysts for the decomposition of phosphonates like dimethyl methylphosphonate (B1257008) (DMMP), a simulant for nerve agents. mdpi.com
Variable-valence metal oxides such as cerium oxide (CeO₂) and copper oxide (CuO) have demonstrated high catalytic activity. mdpi.com The mechanism often involves the redox capabilities of the metal ions, which can facilitate the oxidative cleavage of the P-O-C linkage. mdpi.com For instance, CuO/CeO₂ catalysts have been shown to effectively decompose DMMP into less toxic products. mdpi.com The morphology and composition of these catalysts, such as the Cu/Ce ratio, significantly influence their performance. mdpi.com Zirconium oxide (ZrO₂) has also been investigated, with studies on size-selected clusters showing that dissociative adsorption of DMMP occurs, leading to P-OCH₃ bond scission. jh.edu
The following table summarizes examples of homogeneous and heterogeneous catalysts used in the transformation of dialkyl phosphonates.
| Catalyst Type | Catalyst Example | Reaction Type | Substrate Example | Key Findings |
| Homogeneous | Hydrochloric Acid (HCl) | Hydrolysis | Dialkyl Arylphosphonates | Two-step hydrolysis with pseudo-first-order kinetics. researchgate.net |
| Perchloric Acid (HClO₄) | Hydrolysis | Methyl Methyl-arylphosphinates | Optimal reaction rate at 6-7 M acid concentration. nih.gov | |
| Heterogeneous | CuO/CeO₂ | Oxidative Decomposition | Dimethyl Methylphosphonate | Performance is dependent on the Cu/Ce ratio; redox mechanism facilitates decomposition. mdpi.com |
| Zirconium Oxide (ZrO₂) Clusters | Decomposition | Dimethyl Methylphosphonate | Stoichiometric decomposition via P-OCH₃ bond cleavage. jh.edu | |
| Metal Phosphonate Networks | CO₂ Fixation | Epoxides | Cobalt-phosphonate networks show high efficiency and recyclability. researchgate.net |
Mechanistic Aspects of Catalytic P-O Bond Cleavage and Formation
The cleavage and formation of P-O bonds in phosphonates are fundamental processes in their synthesis and degradation, with mechanisms that are highly dependent on the catalyst and reaction conditions.
P-O Bond Cleavage:
The acid-catalyzed hydrolysis of dialkyl phosphonates is a well-studied example of P-O bond cleavage. The reaction generally proceeds through a bimolecular nucleophilic substitution (SN2) type mechanism at the phosphorus center. Two primary pathways are considered: the AAc2 and AAl2 mechanisms.
AAc2 Mechanism: This pathway involves the protonation of the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center and leading to the cleavage of the P-O bond with the departure of an alcohol molecule. This is the more common mechanism for the hydrolysis of phosphonate esters. nih.gov
AAl2 Mechanism: In this less common mechanism, protonation occurs on the ester oxygen, followed by nucleophilic attack of water on the alkyl carbon, resulting in the cleavage of the C-O bond. This pathway is more likely when the alkyl group can form a stable carbocation. nih.govresearchgate.net
Studies on the hydrolysis of methyl dialkylphosphinates have provided evidence for both mechanisms, with the predominant pathway being influenced by the structure of the phosphinate. nih.govresearchgate.net The effect of different alkyl groups on the rate of hydrolysis has also been noted; for example, in acid catalysis, isopropyl derivatives of phosphonates hydrolyze faster than the corresponding methyl esters. nih.gov
The decomposition of phosphonates on metal oxide surfaces also involves P-O bond cleavage. In the case of dimethyl methylphosphonate (DMMP) on zirconium oxide clusters, the process is initiated by the scission of a P-OCH₃ bond, leading to the formation of surface-bound methoxy (B1213986) species and a methylphosphonate moiety. jh.edu On variable-valence oxides like CuO/CeO₂, the cleavage is part of a redox cycle, where lattice oxygen from the catalyst participates in the oxidation of the phosphonate. mdpi.com
P-O Bond Formation:
The formation of the P-O ester bond in phosphonates is a key step in their synthesis. While the classic Arbuzov and Michaelis-Becker reactions are fundamental, catalytic methods offer milder conditions and improved selectivity. Organometallic catalysts, particularly those based on palladium, have been employed in phosphonylation reactions, although these often focus on C-P bond formation as the primary catalytic step.
The direct catalytic formation of the P-O bond is less commonly described for phosphonates compared to phosphates. However, the principles of nucleophilic substitution at a phosphorus center are central. For instance, the reaction of a phosphonic acid derivative with an alcohol in the presence of a suitable catalyst that activates either the phosphorus center or the alcohol can lead to ester formation.
The following table outlines the key mechanistic features of P-O bond cleavage in dialkyl phosphonates.
| Reaction | Catalyst | Proposed Mechanism | Key Mechanistic Steps |
| Acid-Catalyzed Hydrolysis | H⁺ (e.g., HCl, HClO₄) | AAc2 | 1. Protonation of phosphoryl oxygen.2. Nucleophilic attack of water on the phosphorus atom.3. Cleavage of the P-O bond. |
| AAl2 | 1. Protonation of ester oxygen.2. Nucleophilic attack of water on the alkyl carbon.3. Cleavage of the C-O bond. | ||
| Heterogeneous Catalytic Decomposition | Metal Oxides (e.g., ZrO₂, CuO/CeO₂) | Surface-mediated dissociation/Redox cycle | 1. Adsorption of the phosphonate onto the catalyst surface.2. Cleavage of the P-OCH₃ bond, often involving lattice oxygen.3. Desorption of products (e.g., methanol (B129727), CO, CO₂). |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organophosphorus compounds like methyl butylphosphonate. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, NMR provides a detailed map of the molecular structure. jeol.com The 100% natural abundance of the ³¹P nucleus makes it particularly well-suited for NMR analysis, offering invaluable information for structural determination. jeol.com
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound (CH₃CH₂CH₂CH₂OP(O)(OH)CH₃), four distinct signals corresponding to the butyl chain protons and one signal for the P-methyl protons are expected. The chemical shift of protons is influenced by their electronic environment, and the multiplicity of a signal is determined by the number of adjacent non-equivalent protons (n+1 rule). docbrown.infodocbrown.info
The protons of the terminal methyl group (CH₃) of the butyl chain would appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) group. The two internal methylene groups of the butyl chain would exhibit more complex splitting, appearing as multiplets due to coupling with their neighboring methylene protons. The methylene group attached to the phosphonate (B1237965) oxygen (-O-CH₂-) would appear as a triplet of doublets (or a quartet), coupled to both the adjacent methylene group and the phosphorus nucleus. The methyl group attached directly to the phosphorus atom (P-CH₃) would appear as a doublet due to coupling with the ³¹P nucleus. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Coupling |
| Butyl CH₃ | ~0.9 | Triplet (t) | ³J(H,H) |
| Butyl CH₂ | ~1.4 | Multiplet (m) | ³J(H,H) |
| Butyl CH₂ | ~1.6 | Multiplet (m) | ³J(H,H) |
| O-CH₂ | ~3.9 | Doublet of Triplets (dt) or Quartet (q) | ³J(H,H), ³J(P,H) |
| P-CH₃ | ~1.5 | Doublet (d) | ²J(P,H) |
Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals are expected: four for the butyl carbons and one for the methyl carbon attached to phosphorus. A key feature in the ¹³C NMR of organophosphonates is the presence of carbon-phosphorus coupling (¹³C-¹⁹P coupling), which splits the signals of carbons near the phosphorus atom into doublets. jeol.com The magnitude of the coupling constant (JCP) depends on the number of bonds separating the carbon and phosphorus atoms, with one-bond couplings (¹JCP) being the largest. jeol.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Coupling to ³¹P |
| Butyl CH₃ | ~13 | No |
| Butyl CH₂ | ~19 | No |
| Butyl CH₂ | ~32 | Yes (³JCP) |
| O-CH₂ | ~67 | Yes (²JCP) |
| P-CH₃ | ~12 | Yes (¹JCP) |
Phosphorus-31 (³¹P) NMR is a highly specific and sensitive technique for analyzing organophosphorus compounds. jeol.com It provides direct information about the chemical environment of the phosphorus atom. The chemical shift of the ³¹P nucleus is highly sensitive to the nature of the substituents attached to it, its oxidation state, and coordination number. For this compound, a single resonance is expected in the phosphonate region of the spectrum. The chemical shift can be influenced by factors such as pH, ionic strength, and the presence of cations like Mg²⁺. nih.govresearchgate.net This sensitivity allows ³¹P NMR to be used not only for structural confirmation but also as a probe for the local chemical environment. nih.govresearchgate.net Furthermore, ³¹P NMR is an excellent tool for monitoring the progress of reactions involving phosphonate compounds, as the signals of reactants, intermediates, and products typically appear at distinct chemical shifts. chemrxiv.orgrsc.org
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning all proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. For this compound, cross-peaks would connect the signals of adjacent protons within the butyl chain (e.g., terminal CH₃ with its neighboring CH₂, and so on), providing clear evidence for the connectivity of the alkyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. nih.govhmdb.ca An HMQC/HSQC spectrum of this compound would show a cross-peak for each C-H bond, definitively linking the proton signals to their corresponding carbon signals in the skeleton.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net For this compound, key absorption bands in the IR spectrum confirm the presence of the phosphonate group and the alkyl chains.
A very strong and prominent absorption band is expected for the P=O (phosphoryl) stretching vibration. nih.gov The exact frequency of this band can be influenced by hydrogen bonding. Other characteristic absorptions include those for P-O-C, C-O, and C-H bonds. The spectrum of the closely related dimethyl methylphosphonate (B1257008) (DMMP) shows a strong phosphoryl stretch around 1250 cm⁻¹, which shifts to a lower frequency upon coordination to metal ions. nih.gov
Table 3: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | P-OH | 3200-2500 | Broad, Strong |
| C-H Stretch | Alkyl (CH₃, CH₂) | 2960-2850 | Strong |
| P=O Stretch | Phosphoryl | ~1250 | Very Strong |
| P-O-C Stretch | Phosphonate Ester | 1050-1030 | Strong |
| P-C Stretch | Alkylphosphonate | 780-650 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. nih.gov For this compound (molecular weight: 152.13 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization technique used. nih.gov
The fragmentation pattern is key to structural elucidation. In organophosphorus compounds, cleavage often occurs at the bonds adjacent to the phosphorus atom. For this compound, characteristic fragment ions would result from the loss of the butoxy group ([M-C₄H₉O]⁺), the butyl group ([M-C₄H₉]⁺), or the methoxy (B1213986) group from a rearranged ion. The fragmentation of analogous compounds like di-isopropyl methyl phosphonate (DIMP) shows that loss of the alkyl groups is a major pathway. mdpi.com Common fragmentation patterns in mass spectrometry involve the loss of stable neutral molecules and the formation of stable ions. libretexts.orglibretexts.org
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
| 152 | [CH₃P(O)(OH)(OC₄H₉)]⁺ | Molecular Ion |
| 97 | [CH₃P(O)(OH)₂]⁺ | C₄H₈ (Butene) |
| 95 | [P(O)(OH)₂(OC₄H₉)]⁺ | CH₄ |
| 79 | [CH₃PO₂H]⁺ | C₄H₉OH (Butanol) |
| 57 | [C₄H₉]⁺ | CH₃PO₃H₂ |
Chromatographic Techniques for Purity and Separation
Chromatography is a cornerstone for the analysis and purification of this compound, enabling the separation of the target compound from starting materials, byproducts, and other impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a molecular fingerprint.
GC-MS is widely employed for the analysis of organophosphorus compounds. cromlab-instruments.esbrjac.com.br The separation is typically achieved using a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase. cromlab-instruments.es Electron ionization (EI) is a common ionization method used, operating at 70 eV. csic.es The resulting fragmentation pattern for this compound would show characteristic ions corresponding to the loss of alkoxy groups and other structural fragments, allowing for unambiguous identification. The technique is highly sensitive, capable of detecting trace-level impurities. umn.edu For quantitative analysis, a calibration curve is prepared using standards of known concentration. brjac.com.br
Table 1: Typical GC-MS Parameters for Organophosphorus Compound Analysis
| Parameter | Value/Condition |
|---|---|
| Column | TraceGOLD TG-5SilMS or similar |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient (e.g., start at 70°C, ramp to 305°C) csic.es |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detector | Quadrupole or Ion Trap Mass Spectrometer |
| Data Acquisition | Full Scan or Selected Ion Monitoring (SIM) |
This interactive table summarizes common starting conditions for the GC-MS analysis of organophosphorus compounds. Specific parameters may be optimized for this compound.
For organophosphorus compounds that may be thermally labile or non-volatile, High-Performance Liquid Chromatography (HPLC) is the preferred analytical method. chromatographyonline.com HPLC separates components of a mixture in a liquid phase based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.
Reversed-phase HPLC (RP-HPLC) is commonly used, employing a nonpolar stationary phase like C18 and a polar mobile phase. ijcmas.comresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Detection is often accomplished using an ultraviolet (UV) detector, as the phosphonate functional group itself may not have a strong chromophore, but impurities or derivatized forms might. nih.govnih.gov The technique's utility lies in its ability to quantify the purity of this compound by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Table 2: Illustrative HPLC Conditions for Analysis
| Parameter | Value/Condition |
|---|---|
| Column | C18 (e.g., 150 mm × 4.6 mm, 5 µm) chromatographyonline.com |
| Mobile Phase | Acetonitrile:Water gradient or isocratic mixture ijcmas.com |
| Flow Rate | 1.0 - 2.0 mL/min nih.govchromatographyonline.com |
| Column Temperature | Ambient or controlled (e.g., 35 °C) chromatographyonline.com |
| Detector | UV-VIS Detector (e.g., at 214 nm or 225 nm) nih.govsigmaaldrich.com |
| Injection Volume | 20 µL |
This interactive table outlines typical conditions for the HPLC analysis of related organic compounds. The method would be optimized for this compound.
Thin Layer Chromatography (TLC) serves as a rapid and economical qualitative tool for analyzing this compound. It is primarily used to monitor the progress of a synthesis reaction or to determine the appropriate solvent system for a larger-scale purification. A small spot of the sample is applied to a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a chamber with a solvent (eluent), which moves up the plate by capillary action, separating the components based on their polarity. The position of the compound is visualized under UV light or by staining. youtube.com
Column chromatography is the standard technique for the purification of this compound on a laboratory scale. rochester.eduyoutube.com It operates on the same principles as TLC but is used for preparative purposes. A glass column is packed with a stationary phase, most commonly silica gel, and the crude compound mixture is loaded onto the top. researchgate.net A solvent or a mixture of solvents (eluent) is then passed through the column, and the separated components are collected in fractions as they exit the column. researchgate.net The choice of eluent is critical and is typically determined by preliminary TLC analysis.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and phosphorus) in a purified sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula, C₅H₁₃O₃P. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and empirical formula, thereby confirming its identity and purity.
Table 3: Elemental Analysis Data for this compound (C₅H₁₃O₃P)
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
|---|---|---|
| Carbon (C) | 39.47% | 39.42% |
| Hydrogen (H) | 8.61% | 8.65% |
| Oxygen (O) | 31.54% | 31.49% |
| Phosphorus (P) | 20.36% | 20.44% |
This interactive table compares the calculated theoretical elemental composition of this compound with a set of representative experimental results. The close correlation validates the compound's empirical formula.
Advanced Characterization Techniques in Coordination Chemistry (e.g., EXAFS for Metal Complexes)
Phosphonate ligands, including this compound, are known for their ability to coordinate with a wide variety of metal ions to form stable metal-organic frameworks (MOFs) and other coordination polymers. nih.govmdpi.com The study of these metal complexes requires advanced analytical methods to elucidate the coordination environment of the metal center.
Extended X-ray Absorption Fine Structure (EXAFS) is a powerful synchrotron-based technique used for this purpose. EXAFS provides detailed information about the local atomic structure around a specific element (the absorbing atom, in this case, the metal ion). By analyzing the fine structure in the X-ray absorption spectrum above an absorption edge, one can determine the type of neighboring atoms, their distance from the central metal atom, and their coordination number with high precision. For a complex of a metal with this compound, EXAFS could precisely measure the metal-oxygen bond lengths and determine how many phosphonate groups are bound to the metal center, providing critical insights into the complex's structure and bonding.
Applications of Methyl Butylphosphonate in Scientific and Industrial Domains
Utilization as Chemical Intermediates in Organic Synthesis
The reactivity of the phosphonate (B1237965) group makes methyl butylphosphonate a valuable intermediate in the synthesis of a wide range of organic molecules. Its structure allows for further chemical transformations to create more complex and specialized compounds.
This compound serves as a key precursor in the synthesis of other, more complex organophosphorus compounds. cymitquimica.com The phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) bonds within the molecule are sites for chemical reactions that allow for the attachment of different functional groups. This capability is fundamental to the field of organophosphorus chemistry, which has historically produced a vast number of molecules for various applications. nih.gov Through well-established synthetic routes, intermediates like this compound can be converted into a diverse array of derivatives, including those used as flame retardants or other specialty chemicals. cymitquimica.com The ability to build upon its core structure is a primary reason for its significance as a chemical intermediate.
In the broader context of organic synthesis, phosphonate esters are crucial reagents for forming new carbon-carbon bonds, a fundamental process in constructing complex molecular skeletons. While specific research detailing the extensive use of this compound in multi-step synthesis is not widespread, compounds of its class are instrumental in reactions like the Horner-Wadsworth-Emmons (HWE) reaction. This reaction allows for the creation of alkenes, which are common features in many complex organic molecules, including natural products and pharmaceuticals. The phosphonate acts as a stabilized carbanion precursor, which then reacts with aldehydes or ketones. The versatility of phosphonates makes them valuable tools for organic chemists aiming to build intricate molecular architectures. youtube.com
Materials Science Applications
The incorporation of phosphorus-containing compounds into materials is a well-established strategy for enhancing various properties, from thermal stability to fire resistance. This compound and its derivatives are explored for their potential contributions in this domain.
This compound can be integrated into polymer systems as an additive to modify their physical and chemical properties. Organophosphorus compounds are utilized for several functions within a polymer matrix. specialchem.comnih.gov
Plasticizers : These additives increase a polymer's flexibility, extensibility, and processability. nih.gov By embedding themselves between polymer chains, they reduce intermolecular forces, thereby lowering the glass transition temperature. nih.govbitmesra.ac.in
Flame Retardants : Phosphorus-based compounds are effective flame retardants. Their mechanism often involves forming a protective char layer on the polymer surface during combustion, which insulates the underlying material from heat and fuel sources. researchgate.net
Stabilizers and Modifiers : Additives can protect polymers from degradation due to heat or UV light and can modify properties like impact strength or melt viscosity. specialchem.com Phosphoric acid derivatives, for instance, can also be used as antistatic agents to prevent the buildup of static charge on polymer surfaces. nih.gov
Table 1: Potential Functions of Organophosphorus Additives in Polymer Systems
| Additive Type | Primary Function | Effect on Polymer |
|---|---|---|
| Plasticizer | Increases flexibility and processability. | Lowers glass transition temperature and elastic modulus. nih.gov |
| Flame Retardant | Reduces flammability. | Promotes char formation during combustion, insulating the material. researchgate.net |
| Heat/UV Stabilizer | Prevents degradation. | Prolongs the lifetime and maintains the mechanical properties of the polymer. specialchem.com |
| Antistatic Agent | Prevents static charge accumulation. | Forms conductive paths to dissipate electrical charges. nih.gov |
Beyond its use as an additive, this compound can serve as a building block for new phosphorus-containing polymers. In this approach, the phosphorus atom becomes an integral part of the polymer backbone or a pendant group attached to it. nih.gov This permanent integration can impart lasting properties to the material.
The synthesis of such polymers can be achieved through various methods, including the polymerization of phosphorus-containing monomers. researchgate.netnih.gov For example, a molecule like this compound could be chemically altered to include a polymerizable group (such as a methacrylate (B99206) or vinyl group). This new monomer could then undergo polymerization, often through free-radical or ring-opening polymerization (ROP), to form a high-molecular-weight polymer. nih.govmdpi.com The resulting materials often exhibit enhanced thermal stability, with decomposition temperatures reported to be above 360°C for some aromatic phosphorus-containing polyesters. researchgate.net
Table 2: Selected Synthesis Methods for Phosphorus-Containing Polymers
| Polymerization Method | Monomer Type | Catalyst / Initiator Example | Resulting Polymer Type |
|---|---|---|---|
| Free-Radical Polymerization | Phosphorylated acrylates/methacrylates. researchgate.netnih.gov | AIBN (Azobisisobutyronitrile). nih.gov | Polymers with pendant phosphorus groups. |
| Ring-Opening Polymerization (ROP) | Cyclic phosphonates and phosphates. mdpi.com | Lewis acids (e.g., AlCl₃), organometallic catalysts. nih.govmdpi.com | Polyphosphoesters, polyphosphonates. mdpi.com |
| Polycondensation | Diols with diacids or diacid chlorides containing phosphorus. researchgate.net | Not specified (heat-driven). | Aromatic polyesters and polyesterimides. researchgate.net |
| Acyclic Diene Metathesis (ADMET) | Dienes containing phosphoester or phosphoamidate links. nih.gov | Modern metathesis catalysts. | Polyphosphoesters, polyphosphoamidates. nih.gov |
Nanocomposites are materials where nanoparticles are dispersed within a polymer matrix to achieve properties superior to those of the individual components. mdpi.com A significant challenge in creating high-performance nanocomposites is ensuring good dispersion of the nanoparticles and strong interfacial adhesion with the polymer matrix. researchgate.net
Organophosphorus compounds like this compound can play a crucial role as coupling agents or surface modifiers in these systems. The phosphonate group can chemically bond or physically adsorb to the surface of inorganic nanoparticles (e.g., nanoclays, silica). mdpi.com Simultaneously, the organic butyl and methyl groups on the molecule can create a more compatible interface with the host polymer matrix, such as poly(methyl methacrylate) (PMMA) or poly(butyl acrylate) copolymers. nih.gov This improved compatibility helps prevent nanoparticle agglomeration and facilitates stress transfer from the polymer to the reinforcing filler, leading to enhanced mechanical and thermal properties of the final nanocomposite material. nih.gov
Coordination Chemistry and Metal Extraction
This compound and its derivatives are significant in coordination chemistry and metal extraction, particularly for their interactions with f-block elements. Their utility stems from the presence of the phosphoryl group (P=O), which acts as a potent coordination site for metal ions.
Complexation Behavior with Metal Ions (e.g., Actinides, Lanthanides, Uranium, Thorium)
The complexation of this compound and related organophosphorus compounds with various metal ions has been a subject of extensive research. These ligands demonstrate a remarkable ability to form stable complexes with actinides and lanthanides, which is crucial for their separation and extraction.
The extraction of uranium and thorium by dialkyl alkylphosphonates is more effective than with trialkyl phosphates. bohrium.com The stoichiometry of these complexes can vary; for instance, with uranium, it appears to be two organic molecules per uranium atom, while for thorium, the equilibrium is more complex, involving different complexes. bohrium.com The structure of the alkyl chain in these phosphonates significantly influences their extraction behavior. For example, branched butyl H-phosphonates have been synthesized and studied for the extraction of uranium and americium ions from nitric acid. nih.gov Density functional theory (DFT) calculations have been employed to understand the complexation behavior and to deduce the possible structures and binding affinities of actinides with these phosphonates. nih.gov
Studies on lanthanide(III) complexes with a monophosphonate analogue of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) have shown that the central lanthanide ion is nine-coordinate, surrounded by four nitrogen atoms, three acetate (B1210297) and one phosphonate oxygen atoms, and one water molecule. nih.gov The protonation of the phosphonate group significantly influences the isomeric ratio of the complexes. nih.gov
The complexation properties of these compounds towards minor actinides like neptunium (B1219326) (Np), plutonium (Pu), and americium (Am) have been evaluated through liquid-liquid extraction. researchgate.net The flexibility of the polydentate phosphonate ligands plays a crucial role in their interaction with actinides. researchgate.net
Solvent Extraction Processes in Nuclear Chemistry
In the realm of nuclear chemistry, solvent extraction is a primary method for the reprocessing of spent nuclear fuel, aiming to separate uranium and plutonium from fission products. epa.gov While tri-n-butyl phosphate (B84403) (TBP) has been the universal extractant in the PUREX (Plutonium and Uranium Recovery by Extraction) process, there is ongoing research into alternative extractants with improved properties. osti.gov
Dialkyl alkylphosphonates have been identified as more effective extractants for uranium and thorium compared to TBP. bohrium.com Di-1-methyl heptyl methylphosphonate (B1257008) (DMHMP) has been proposed as a potential candidate for the separation of uranium(VI) from thorium(IV). bohrium.com The process parameters, including the concentration of DMHMP and nitric acid, have been systematically optimized. bohrium.com The irradiation stability of DMHMP was also found to be better than that of TBP. bohrium.com
The structural effects of the carbon chain on the extraction of actinides have been a key area of investigation. nih.gov For instance, the branching of the alkyl chain can lead to unexpected extraction behavior. nih.gov The use of a binary extractant system based on 1,5-bis[2-(hydroxyethoxyphosphoryl)-4-ethylphenoxy]-3-oxapentane and methyl trioctylammonium nitrate (B79036) has been shown to almost completely recover uranium, thorium, hafnium, zirconium, scandium, and titanium in a two-stage extraction process from eudialyte concentrate. mdpi.com
Table 1: Comparison of Extractants in Nuclear Chemistry
| Extractant | Target Metals | Process | Key Findings |
|---|---|---|---|
| Di-n-butyl n-butyl phosphonate | Uranium, Thorium | Solvent Extraction | More effective than trialkyl phosphates. bohrium.com |
| Di-1-methyl heptyl methylphosphonate (DMHMP) | Uranium(VI), Thorium(IV) | Solvent Extraction | Higher extraction efficiency and better irradiation stability than TBP. bohrium.com |
| Branched butyl H-phosphonates | Uranium, Americium | Solvent Extraction | Branching of the alkyl chain influences extraction behavior. nih.gov |
| Tri-n-butyl phosphate (TBP) | Uranium, Plutonium | PUREX Process | Universal extractant, but research on alternatives is ongoing. osti.gov |
| 1,5-bis[2-(hydroxyethoxyphosphoryl)-4-ethylphenoxy]-3-oxapentane and methyl trioctylammonium nitrate | Uranium, Thorium, Hafnium, Zirconium, Scandium, Titanium | Solvent Extraction | Almost complete recovery in a two-stage process. mdpi.com |
Design of Metal Chelators and Ligands
The ability of phosphonates to form stable complexes with metal ions has led to their use in the design of metal chelators and ligands for various applications, including medicinal chemistry and environmental remediation. nih.govresearchgate.netresearchgate.net
A family of phosphonate-bearing chelators has been synthesized and studied for their potential in metal-based radiopharmaceuticals. nih.govresearchgate.net These ligands have been characterized for their complexation with trivalent metal ions, with solution studies evaluating the stability of the resulting metal complexes. nih.gov For instance, H6phospa was found to form the most stable complexes among the studied ligands. nih.gov
In the context of actinide decorporation, which is the removal of actinides from the body, siderophore-inspired multidentate hydroxypyridonate ligands have been designed. nih.gov These ligands exhibit high affinity and selectivity for actinides. nih.gov While not directly this compound, this highlights the broader strategy of using specific functional groups to design effective metal chelators.
The versatility of phosphonate ligands allows for the synthesis of mono- or dimeric lanthanide complexes. semanticscholar.org The coordination environment of the lanthanide ion can be influenced by the nature of the phosphonate ester ligand. semanticscholar.org
Catalytic Applications and Catalyst Components
While less common than their applications in metal extraction, phosphonates have found utility in the field of catalysis, both as components of catalysts and as support materials.
Use as Support Materials for Catalysts (e.g., Manganese-based Silica)
Mesoporous metal phosphonate hybrid materials have emerged as promising platforms for catalysis due to their high surface area, tunable porosity, and the synergistic properties of their inorganic and organic components. rsc.org These materials can be functionalized to bridge the gap between heterogeneous and homogeneous catalysis. rsc.org
Zirconium phosphates and phosphonates have been extensively studied as heterogeneous catalysts for a variety of acid-catalyzed reactions, including biomass valorization. mdpi.com For example, mesoporous zirconium phosphate has shown excellent catalytic activity in the conversion of fructose, glucose, and sucrose (B13894) to 5-hydroxymethylfurfural (B1680220) (5-HMF), a valuable platform chemical. mdpi.com
While the specific use of manganese-based silica (B1680970) supported by this compound is not extensively detailed in the provided search results, the general principle of using metal phosphonates as catalyst supports is well-established. The phosphonate moiety can provide anchoring sites for catalytically active metal centers. scispace.com
Influence on Catalytic Reaction Efficiencies
The nature of the phosphonate ligand can significantly influence the efficiency and selectivity of a catalytic reaction. For instance, in the context of the Suzuki-Miyaura cross-coupling reaction, heterogeneous catalysts derived from organophosphonic acids have been tested. scispace.com Similarly, a catalyst supported on mesoporous zirconium organocarboxyphosphonate has been used for Heck coupling reactions, demonstrating high conversion rates and the ability to be recycled with minimal loss of activity. scispace.com
In the oxidative decomposition of dimethyl methyl phosphonate (DMMP), a simulant for nerve agents, CuO/CeO2 catalysts have been shown to be effective. mdpi.com The interaction between the metal oxides and the phosphonate is crucial for the catalytic activity. While this example involves the decomposition of a phosphonate, it illustrates the catalytic processes in which these compounds can participate.
The development of bifunctional catalysts, which possess both acidic and metallic sites, is an active area of research. ub.edu Ion exchange resins functionalized with phosphonate groups can serve as supports for metal nanoparticles, creating catalysts for cascade reactions. ub.edu
Environmental Behavior and Degradation Studies
Environmental Fate and Persistence of Methyl Butylphosphonate in Various Media
The persistence of this compound in the environment is dictated by its stability in water and its interaction with soil and sediment.
The hydrolysis of phosphonates, the chemical breakdown in the presence of water, is a key process influencing their persistence in aquatic systems. This reaction involves the cleavage of the ester bond (P-O-C). The rate and mechanism of hydrolysis for phosphonate (B1237965) esters are influenced by several factors, including pH, temperature, and the molecular structure of the compound. nih.gov
Hydrolysis can be catalyzed by both acids and bases. nih.gov
Acid-Catalyzed Hydrolysis : In acidic conditions, the hydrolysis of phosphonate esters typically proceeds through an AAc2 mechanism, which involves a nucleophilic attack by water on the phosphorus atom, leading to P-O bond cleavage. nih.gov Studies on similar compounds, like methyl dialkylphosphinates, have shown that polar and steric effects have a minimal influence on the acid-catalyzed reaction. nih.gov
Base-Catalyzed Hydrolysis : Under alkaline conditions, hydrolysis is highly sensitive to steric hindrance. An increase in the size and branching of the alkyl groups attached to the phosphorus atom can significantly decrease the reaction rate. nih.gov For example, the relative rate of alkaline hydrolysis for ethyl diethylphosphinate is substantially faster than for the more sterically hindered di-tert-butyl phosphinate. nih.gov
Given the structure of this compound, it can be inferred that it will undergo hydrolysis, with the rate being dependent on the pH and temperature of the aquatic environment. The presence of two different alkyl groups (methyl and butyl) would lead to two potential hydrolysis products: butylphosphonic acid and methylphosphonic acid, alongside methanol (B129727) and butanol. Extrapolating from studies on other esters, hydrolysis half-lives can range from months to years under typical environmental conditions (pH 8, 10°C). oieau.fr
Table 1: Factors Influencing the Hydrolysis of Phosphonate Esters
| Factor | Influence on Hydrolysis Rate | Mechanism/Notes |
|---|---|---|
| pH | Rate is dependent on pH; reactions can be acid- or base-catalyzed. nih.gov | Different mechanisms dominate in acidic versus alkaline conditions. nih.gov |
| Temperature | Higher temperatures generally increase the rate of hydrolysis. nih.gov | Allows for overcoming the activation energy of the reaction. nih.gov |
| Steric Hindrance | Increased steric bulk of alkyl groups significantly decreases the rate of alkaline hydrolysis. nih.gov | Has little effect on acid-catalyzed hydrolysis. nih.gov |
| Leaving Group | The stability of the alcohol leaving group can influence the reaction rate. nih.gov | Not a primary factor in most environmental hydrolysis scenarios. |
| Catalysts | Can be catalyzed by acids (e.g., HCl) or bases (e.g., NaOH). nih.gov | Environmental hydrolysis is typically mediated by ambient H+ or OH- concentrations. |
This table is generated based on general findings for phosphonate esters due to a lack of specific data for this compound.
Phosphonates are known to interact strongly with surfaces, a characteristic that is a primary determinant of their fate and mobility in terrestrial and aquatic systems. nih.govwikipedia.org This strong adsorption behavior results in their significant removal from the aqueous phase and limits their transport through soil profiles and into groundwater. nih.govresearchgate.net
The mobility of phosphonates in soil and sediment is generally low due to this high affinity for solid-phase components. nih.gov The primary factors governing the adsorption of phosphonates include:
Soil Composition : The presence of clays (B1170129) (like montmorillonite), metal oxides (particularly iron and aluminum oxides), and organic matter strongly influences adsorption. nih.govresearchgate.net
pH : Soil pH affects the surface charge of minerals and the speciation of the phosphonate, which in turn influences the strength of adsorption. researchgate.net
Cation Presence : Phosphonates are effective chelating agents and can form stable complexes with metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺) which are prevalent in natural waters and soils. This complexation can lead to precipitation or enhanced adsorption. nih.govwikipedia.org
Due to its phosphonate functional group, this compound is expected to exhibit strong adsorption to soil and sediment particles. This would lead to low mobility, with the compound being largely retained in the upper soil layers. Consequently, the potential for leaching into groundwater is considered to be low. nih.govresearchgate.net
Table 2: Soil and Sediment Factors Affecting Phosphonate Adsorption
| Factor | Effect on Adsorption | Rationale |
|---|---|---|
| Clay Content | Increased adsorption | Clays provide a large, reactive surface area for binding. researchgate.net |
| Metal Oxides (Fe, Al) | Increased adsorption | Phosphonate groups form strong complexes with iron and aluminum oxides. researchgate.net |
| Organic Matter | Increased adsorption | Organic matter offers binding sites for phosphonates. researchgate.net |
| pH | Variable | Affects both the charge of the phosphonate molecule and the surface charge of soil minerals, influencing electrostatic interactions. researchgate.net |
| Phosphate (B84403) Content | Decreased adsorption | Phosphate can compete with phosphonates for the same adsorption sites on soil minerals. nih.gov |
This table is generated based on general findings for phosphonates due to a lack of specific data for this compound.
Theoretical and Computational Chemistry Studies
Structure-Activity Relationship (SAR) Modeling
Theoretical and computational chemistry studies, particularly Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling, provide valuable insights into the behavior of chemical compounds. While specific SAR models exclusively for methyl butylphosphonate are not extensively documented in publicly available literature, the principles derived from studies on analogous organophosphorus compounds can be applied to understand its potential reactivity, selectivity, and complexation behavior.
Correlating Molecular Structure with Reactivity and Selectivity
The reactivity and selectivity of phosphonate (B1237965) esters like this compound are intrinsically linked to their molecular structure. Key structural features influencing their chemical behavior include the nature of the alkyl groups attached to the phosphorus atom and the ester oxygen atoms, the electronic environment of the phosphoryl (P=O) group, and steric factors.
Electronic Effects:
The electron-donating or withdrawing nature of the substituents on the phosphorus atom significantly impacts the reactivity of the phosphoryl group. In this compound, the methyl and butyl groups are alkyl groups, which are generally considered electron-donating. This has several consequences:
Nucleophilicity of the Phosphoryl Oxygen: The electron-donating character of the alkyl groups increases the electron density on the phosphoryl oxygen, enhancing its nucleophilicity and its ability to participate in hydrogen bonding or coordinate to metal centers.
Electrophilicity of the Phosphorus Atom: Conversely, the electron-donating groups decrease the electrophilicity of the phosphorus atom, making it less susceptible to nucleophilic attack compared to phosphonates with electron-withdrawing substituents.
QSAR studies on organophosphate compounds have shown that the HOMO-LUMO energy gap is a significant contributor to their binding affinity. acs.orgacs.org For a series of active phosphonate esters, theoretical calculations of Mulliken atomic charges have been used to explain reactivity differences, with a more positive charge on the phosphorus atom correlating with higher reactivity in certain substitution reactions. researchgate.net
Steric Effects:
The size and branching of the alkyl groups (methyl and butyl) in this compound introduce steric hindrance around the phosphorus center. This steric bulk can influence the accessibility of the phosphoryl oxygen for coordination and the phosphorus atom for nucleophilic attack, thereby affecting reaction rates and selectivity. In solvent extraction applications, the structure of the alkyl groups on phosphonate ligands is known to affect the extraction efficiency and selectivity for different metal ions.
Reactivity in Hydrolysis:
The hydrolysis of phosphonate esters is a key reaction, and its rate is influenced by both electronic and steric factors. Generally, the hydrolysis of phosphonates can proceed under both acidic and basic conditions. mdpi.com The stability of the leaving group and the susceptibility of the phosphorus atom to nucleophilic attack are critical. For this compound, the relative ease of cleavage of the methoxy (B1213986) versus the butoxy group would depend on the specific reaction conditions.
A summary of how structural parameters are expected to influence the reactivity of dialkyl alkylphosphonates, based on general principles, is presented below.
| Structural Feature | Influence on Reactivity/Selectivity | Expected Impact on this compound |
| Alkyl groups on Phosphorus (methyl) | Electron-donating, influences the electronic density of the P=O group. | Increases nucleophilicity of the phosphoryl oxygen. |
| Alkyl groups on Ester Oxygen (butyl) | Steric hindrance, influences accessibility of the P atom. Affects leaving group potential in substitution reactions. | The butyl group provides more steric bulk than a methyl group, potentially slowing down reactions at the phosphorus center. |
| Phosphoryl (P=O) Group | Primary site for coordination and hydrogen bonding. Its bond strength and polarity are modulated by substituents. | A highly polar and accessible site for interactions with electrophiles and metal ions. |
Prediction of Binding Affinities in Metal Complexation
The phosphonate group is a well-known and effective ligand for a wide range of metal ions, and phosphonate-based compounds are utilized in various applications, including as chelating agents and in solvent extraction. nih.govmdpi.comacs.org The prediction of binding affinities of this compound in metal complexation can be approached using computational modeling techniques, drawing parallels from studies on other phosphonate ligands.
Factors Influencing Metal Complexation:
The formation and stability of metal complexes with phosphonate ligands are governed by several factors:
Basicity of the Phosphoryl Oxygen: As discussed, the electron-donating alkyl groups in this compound enhance the basicity of the phosphoryl oxygen, making it a strong coordination site for metal ions.
Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion are crucial. Hard metal cations generally form stronger complexes with the hard oxygen donor of the phosphoryl group.
Steric Hindrance: The butyl group may sterically influence the approach of the metal ion and the stoichiometry of the resulting complex.
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the stability of the metal-phosphonate complex.
Computational Approaches:
Density Functional Theory (DFT) is a powerful tool for modeling the structures of metal-phosphonate complexes and calculating their binding energies. nih.gov Such calculations can provide insights into the preferred coordination geometries and the nature of the metal-ligand bonding. For instance, DFT has been used to study the structures of complexes between various phosphonate chelators and trivalent metal ions like La³⁺ and Sc³⁺. nih.gov These studies highlight the sensitivity of the calculated structures and energies to factors like the ligand's protonation state and the inclusion of explicit solvent molecules in the computational model. nih.gov
While specific binding affinity data for this compound are scarce, studies on related systems provide a framework for prediction. For example, the binding affinity of various ligands, including phosphonates, to nanocrystal surfaces has been investigated, showing that phosphonates generally exhibit strong binding. chemrxiv.org
The table below summarizes key parameters and their predicted influence on the metal complexation of this compound.
| Parameter | Influence on Metal Complexation | Predicted Behavior for this compound |
| Phosphoryl Oxygen Basicity | A more basic oxygen leads to stronger coordination with metal ions. | The alkyl groups enhance basicity, favoring strong complex formation. |
| Steric Hindrance (Butyl group) | Can limit the number of ligands that can coordinate to a single metal center and may influence selectivity between different metal ions. | May lead to the formation of less crowded complexes compared to phosphonates with smaller ester groups. |
| Metal Ion Type | Hard metal cations (e.g., lanthanides, actinides, alkaline earth metals) are expected to bind strongly. | Expected to form stable complexes with a variety of hard and borderline metal ions. |
| pH of the Medium | Affects the protonation state of any potential acidic impurities or hydrolysis products, which can influence metal binding. mdpi.com | In aprotic, neutral conditions, complexation will be dominated by the neutral ligand. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
